3,6-Difluoro-2-methoxyphenylacetonitrile

Medicinal Chemistry Organic Synthesis Procurement Optimization

Select this isomer for superior cost efficiency over 3,5-difluoro or 4,5-difluoro analogs without compromising purity (97%). The distinct 3,6-difluoro-2-methoxy pattern improves metabolic stability, lipophilicity, and enables efficient SNAr functionalization. An essential comparator for SAR studies, it provides reliable supply for budget-conscious medicinal chemistry programmes.

Molecular Formula C9H7F2NO
Molecular Weight 183.158
CAS No. 1261760-73-9
Cat. No. B2920687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Difluoro-2-methoxyphenylacetonitrile
CAS1261760-73-9
Molecular FormulaC9H7F2NO
Molecular Weight183.158
Structural Identifiers
SMILESCOC1=C(C=CC(=C1CC#N)F)F
InChIInChI=1S/C9H7F2NO/c1-13-9-6(4-5-12)7(10)2-3-8(9)11/h2-3H,4H2,1H3
InChIKeyMIERCGJJTBJVRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Difluoro-2-methoxyphenylacetonitrile (CAS 1261760-73-9): Technical Overview for Scientific Procurement


3,6-Difluoro-2-methoxyphenylacetonitrile (CAS 1261760-73-9) is a fluorinated aromatic acetonitrile with the molecular formula C9H7F2NO and a molecular weight of 183.15 g/mol . It belongs to the class of phenylacetonitriles, characterized by a unique substitution pattern featuring two fluorine atoms at the 3- and 6-positions and a methoxy group at the 2-position of the phenyl ring . This compound is primarily utilized as a versatile synthetic building block in organic synthesis and medicinal chemistry, where its specific substitution pattern imparts distinct physicochemical and reactivity properties compared to its regioisomeric analogs .

Why Generic Substitution of 3,6-Difluoro-2-methoxyphenylacetonitrile with Other Difluoromethoxyphenylacetonitrile Isomers is Not Straightforward


Within the class of difluoromethoxyphenylacetonitriles (C9H7F2NO), subtle changes in fluorine and methoxy group positions yield distinct regioisomers with differing commercial availability, purity grades, and cost profiles . More critically, the specific 3,6-difluoro-2-methoxy substitution pattern is known to confer unique reactivity and biological properties compared to the 3,5- or 4,5-difluoro analogs . These differences arise from variations in electronic distribution, steric hindrance, and metabolic stability imparted by the precise placement of the fluorine atoms relative to the methoxy and acetonitrile groups . Therefore, interchanging isomers without comparative data can lead to significant deviations in synthetic outcomes, biological activity, or cost efficiency in procurement.

Quantitative Differentiation of 3,6-Difluoro-2-methoxyphenylacetonitrile (CAS 1261760-73-9) from Closest Analogs


Comparative Purity and Pricing of 3,6- vs. 3,5-Difluoro-2-methoxyphenylacetonitrile

3,6-Difluoro-2-methoxyphenylacetonitrile is commercially available with a purity of 97-98% , while the 3,5-difluoro isomer is typically offered at 95-98% purity . Notably, the 3,6-difluoro compound is priced at a lower cost per gram compared to the 3,5-difluoro isomer, which is sold at £72.00 per gram . This represents a quantifiable cost advantage for procurement of the 3,6-difluoro derivative.

Medicinal Chemistry Organic Synthesis Procurement Optimization

Comparative Purity and Pricing of 3,6- vs. 4,5-Difluoro-2-methoxyphenylacetonitrile

3,6-Difluoro-2-methoxyphenylacetonitrile is available at 97-98% purity , which is comparable to the 4,5-difluoro isomer's purity of 98% . However, the 4,5-difluoro compound is priced at approximately ¥ŶŶƄʼnʼn for 100mg , indicating a significantly higher cost per unit mass. This positions the 3,6-difluoro derivative as a more cost-effective alternative for large-scale or budget-sensitive applications.

Medicinal Chemistry Organic Synthesis Procurement Optimization

Enhanced Reactivity in Nucleophilic Aromatic Substitution Due to 3,6-Difluoro-2-methoxy Substitution Pattern

The 3,6-difluoro-2-methoxy substitution pattern endows the aromatic ring with enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to isomers lacking this specific arrangement . The 3-position fluorine exhibits higher reactivity due to reduced steric hindrance relative to the 6-position fluorine, while the electron-donating methoxy group further activates the ring . This differential reactivity has been exploited in the synthesis of drug intermediates and complex organic molecules .

Organic Synthesis Medicinal Chemistry Fluorine Chemistry

Improved Metabolic Stability and Lipophilicity Associated with 3,6-Difluoro-2-methoxy Motif

The incorporation of fluorine atoms at the 3- and 6-positions, in conjunction with the 2-methoxy group, is known to enhance metabolic stability and lipophilicity compared to non-fluorinated or differently fluorinated phenylacetonitriles . Fluorine substitution can block metabolic hotspots and increase lipophilicity, thereby improving pharmacokinetic properties such as half-life and bioavailability . This motif is a recognized strategy in medicinal chemistry for optimizing drug-like properties .

Drug Discovery Medicinal Chemistry ADME

Optimal Research and Industrial Use Cases for 3,6-Difluoro-2-methoxyphenylacetonitrile Based on Differentiated Evidence


Cost-Efficient Synthesis of Fluorinated Pharmaceutical Intermediates

When developing synthetic routes for fluorinated drug candidates, 3,6-difluoro-2-methoxyphenylacetonitrile offers a more cost-effective alternative to the 3,5-difluoro and 4,5-difluoro isomers while maintaining comparable purity (97-98%) . This cost advantage, supported by direct vendor pricing comparisons , makes it a preferred choice for large-scale synthesis or budget-constrained medicinal chemistry programs.

Medicinal Chemistry Building Block for Optimizing Metabolic Stability and Lipophilicity

For medicinal chemists aiming to improve the pharmacokinetic profile of lead compounds, incorporating the 3,6-difluoro-2-methoxyphenyl moiety can enhance metabolic stability and lipophilicity . This strategy is particularly valuable in early-stage drug discovery where building blocks with favorable ADME properties can accelerate lead optimization and reduce late-stage attrition .

Nucleophilic Aromatic Substitution (SNAr) Reactions in Complex Molecule Construction

The unique reactivity of the 3,6-difluoro-2-methoxyphenyl ring in SNAr reactions enables efficient functionalization . This property is advantageous for constructing complex molecular architectures, such as those found in advanced pharmaceutical intermediates or agrochemicals, where selective substitution is required .

Structure-Activity Relationship (SAR) Studies of Difluoromethoxyphenylacetonitrile Isomers

Due to its distinct substitution pattern compared to the 3,5- and 4,5-difluoro isomers, 3,6-difluoro-2-methoxyphenylacetonitrile serves as an essential comparator in SAR studies aimed at understanding how fluorine placement influences biological activity and physicochemical properties . Such studies are critical for rational drug design and for patenting novel chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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